molecular formula C14H15N5O B2644416 N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021023-72-2

N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2644416
CAS No.: 1021023-72-2
M. Wt: 269.308
InChI Key: SXGIPOOEVRIZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of small molecules that have been designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of these compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for “this compound” specifically is not detailed in the available literature.

Scientific Research Applications

Macromolecular Adduct Formation and Metabolism

Studies have investigated the metabolism of heterocyclic amines, which are structurally related to N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, focusing on their capacity to form DNA and protein adducts. These compounds, formed during the cooking of meat and fish, have been shown to be genotoxic and carcinogenic in various test systems. Research employing accelerator mass spectrometry (AMS) has revealed insights into the dosimetry of protein and DNA adduct formation by these amines in both rodents and humans, highlighting differences in metabolite profiles and bioactivation processes between these species (Turteltaub et al., 1999).

Exposure to Heterocyclic Amines

Research quantifying carcinogenic heterocyclic amines in cooked foods and estimating daily exposures in humans has been conducted to understand the extent of human exposure through diet. Such studies have found these compounds in urine samples of individuals consuming ordinary diets, suggesting continuous exposure to these amines derived from food (Wakabayashi et al., 1993).

Effect of Diet on Biomarkers

Investigations into how diet affects the formation of serum albumin and hemoglobin adducts of heterocyclic amines in humans have been undertaken. These studies aim to assess dietary exposure and internal doses of these compounds, which are potentially involved in human carcinogenesis (Magagnotti et al., 2000).

Novel TSPO PET Ligand for Neuroinflammation

A novel radioligand, closely related in structure to this compound, has been described for binding to the Translocator protein (TSPO) with high affinity. This compound, 11C-DPA-713, has been examined in human subjects using PET to evaluate its potential for investigating neuroinflammation and TSPO expression (Endres et al., 2009).

Metabolism and Excretion of Dietary Carcinogens

Studies have also looked into the metabolism and excretion of dietary carcinogens, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), by intestinal bacteria in humans. These investigations have highlighted the role of microbial metabolism in the disposition and potential carcinogenic risk of dietary heterocyclic amines, with findings suggesting individual variability in the metabolic processing of these compounds (Vanhaecke et al., 2008).

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-20-11-4-2-10(3-5-11)6-7-15-13-12-8-18-19-14(12)17-9-16-13/h2-5,8-9H,6-7H2,1H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGIPOOEVRIZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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